N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: is a complex organic compound that features a benzodioxole ring, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared by reacting thiosemicarbazide with acetic anhydride.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using a suitable linker, such as a halogenated acetamide, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and cellular pathways.
Medicine
In medicinal chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The thiadiazole ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Uniqueness
What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide apart from similar compounds is its specific combination of functional groups. The presence of the acetamido group in the thiadiazole ring enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. This unique feature makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-8(19)16-13-17-18-14(24-13)23-6-12(20)15-5-9-2-3-10-11(4-9)22-7-21-10/h2-4H,5-7H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNXAPBIZUVGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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